![molecular formula C10H9F3O2S B2909027 2-(Ethylthio)-4-(trifluoromethyl)benzoic acid CAS No. 1383826-37-6](/img/structure/B2909027.png)
2-(Ethylthio)-4-(trifluoromethyl)benzoic acid
Overview
Description
Compounds like “2-(Ethylthio)-4-(trifluoromethyl)benzoic acid” belong to the class of organic compounds known as benzoic acids and derivatives. These are organic compounds containing a benzene ring which bears at least one carboxyl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like trifluoromethylation, which introduces a trifluoromethyl group into the molecule . Another common method is the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of such compounds typically includes a benzene ring substituted with various functional groups. In this case, those would be an ethylthio group, a trifluoromethyl group, and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the trifluoromethyl group. For example, radical trifluoromethylation is a common reaction in which a trifluoromethyl group is introduced into a molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific chemical structure. For example, 2-(Trifluoromethyl)benzoic acid has a molecular formula of C8H5F3O2 .Mechanism of Action
The mechanism of action of such compounds would depend on their specific chemical structure and the context in which they are used. For example, in the case of trifluoromethylation reactions, the reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethylsulfanyl-4-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c1-2-16-8-5-6(10(11,12)13)3-4-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAYHHFIEBNEDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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